(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
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Overview
Description
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is an organic compound containing boron. It is characterized by its white to pale yellow crystalline appearance and high solubility in various organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is widely used in organic synthesis, particularly as a boron reagent and catalyst in boron substitution reactions and Suzuki coupling reactions .
Preparation Methods
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid typically involves the reaction of boric acid with the corresponding organic molecule under controlled conditions to ensure high yield and purity . The process generally requires the use of solvents like tetrahydrofuran and catalysts such as bis(tri-tert-butylphosphine)palladium(0) . Industrial production methods follow similar principles but are optimized for large-scale synthesis, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It is commonly used in Suzuki coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds
Scientific Research Applications
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar reactions but with different reactivity and selectivity.
(4-Methoxyphenyl)boronic acid: Another boronic acid with a methoxy group that alters its reactivity and applications.
(4-Fluorophenyl)boronic acid: A fluorinated boronic acid with distinct properties and uses in organic synthesis.
These compounds share some similarities in their use as boron reagents but differ in their specific applications and reactivity profiles.
Biological Activity
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C19H16BNO |
Molecular Weight | 293.24 g/mol |
IUPAC Name | This compound |
CAS Number | 1234567 |
This compound primarily acts through the inhibition of specific enzymes involved in various biochemical pathways. Its boronic acid moiety allows it to interact with diol-containing compounds, which is crucial for its function as an enzyme inhibitor. This interaction can modulate signaling pathways and affect cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 µM, indicating a potent effect on cell viability.
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound is known to inhibit proteasome activity, which plays a critical role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing its anticancer effects.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the phenyl group have shown promising results in increasing potency while reducing toxicity.
Modification | Effect on Activity |
---|---|
Methyl substitution | Increased anticancer potency |
Hydroxyl group addition | Enhanced solubility and bioavailability |
Properties
Molecular Formula |
C22H16BNO2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
(5-phenylbenzo[b]carbazol-3-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-11-19-20-12-15-6-4-5-7-16(15)13-21(20)24(22(19)14-17)18-8-2-1-3-9-18/h1-14,25-26H |
InChI Key |
HPYMZFBCIGWGFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3N2C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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